tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used as a chiral auxiliary in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and to develop enzyme inhibitors. It can also be used as a probe to investigate biological pathways.
Medicine
In medicine, this compound is used in the development of pharmaceutical drugs. Its unique structure makes it a valuable scaffold for designing new therapeutic agents.
Industry
In industry, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
The tert-butyl group continues to be a topic of interest in chemistry and biology due to its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways . Future research may explore new synthesis methods, applications, and safety measures for compounds containing this group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides.
Formation of the tert-Butyl Ester: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidation of this compound can yield compounds with additional oxygen-containing functional groups.
Reduction: Reduction can yield alcohols or amines, depending on the specific conditions used.
Substitution: Substitution reactions can yield a wide variety of products, depending on the nature of the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl (2S)-2-propyl-4-oxopyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the isopropyl group at the 2-position of the pyrrolidine ring. This structural feature imparts distinct steric and electronic properties to the compound, influencing its reactivity and interactions with molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl (2S)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZQBWOKRKDZQZ-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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